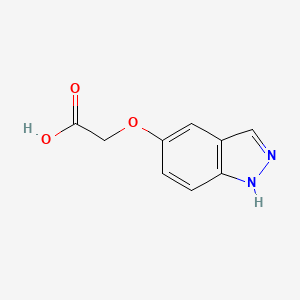

2-((1H-Indazol-5-yl)oxy)acetic acid

Description

BenchChem offers high-quality 2-((1H-Indazol-5-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-Indazol-5-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXIBSZUOFNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184325 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30226-16-5 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Nucleus: a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. tdcommons.org This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. tdcommons.org The unique electronic properties and conformational rigidity of the indazole core enable it to interact with a wide range of biological targets, including enzymes and receptors, with high affinity and specificity. tdcommons.org

The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. tdcommons.org This structural adaptability has made it a cornerstone in the design of novel therapeutic agents.

A Spectrum of Biological Activity: the Diverse Roles of Indazole Derivatives

The indazole scaffold is a component of numerous compounds that have been investigated and developed for a wide range of medical conditions. tdcommons.org The therapeutic potential of indazole derivatives is extensive, with examples including potent anti-cancer agents, anti-inflammatory compounds, and treatments for neurological disorders. tdcommons.orgbldpharm.com

Research Spotlight: 2 1h Indazol 5 Yl Oxy Acetic Acid and Its Analogues in Kinase Inhibition

General Synthetic Strategies for the Indazole Core

The indazole, or benzopyrazole, structure is a key heterocyclic motif in numerous pharmacologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction. researchgate.net The stability of the 1H-indazole tautomer over the 2H-indazole form makes it the predominant product in many syntheses. nih.gov

Classical methods for indazole synthesis often rely on the cyclization of appropriately substituted aniline (B41778) derivatives. These strategies are foundational and widely practiced.

From o-Toluidines : The diazotization of o-toluidine (B26562) with reagents like sodium nitrite (B80452) in acetic acid, followed by an intramolecular ring closure, provides a direct route to the 1H-indazole core. chemicalbook.com

From o-Alkynylanilines : A diazotization-cyclization protocol can be applied to o-alkynylanilines to furnish 3-substituted 1H-indazoles. chemicalbook.com

From 2-Aminophenones : A metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and operationally simple pathway to indazoles with good yields and broad functional group tolerance. acs.org This method has been demonstrated to be scalable and applicable to the synthesis of bioactive molecules. acs.org

From Isatin (B1672199) : 1H-Indazole-3-carboxylic acid can be prepared from isatin through a ring-opening reaction in an aqueous alkali, followed by diazotization and reductive cyclization. chemicalbook.com

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, often providing higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. researchgate.netnitk.ac.in Various metals, including palladium, copper, rhodium, and cobalt, have been employed. nitk.ac.innih.govnih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are used in the synthesis of 3-amino-1H-indazoles from 2-bromobenzonitriles via arylation of benzophenone (B1666685) hydrazone followed by an acid-mediated deprotection and cyclization. organic-chemistry.org

Rhodium-Catalyzed Reactions : Rh(III) catalysis enables the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular annulation of ethyl benzimidates and nitrosobenzenes. nih.gov Another Rh(III)-catalyzed approach involves the C-H bond addition of azobenzenes to aldehydes, forming N-aryl-2H-indazoles. acs.org

Copper-Catalyzed Reactions : Copper salts can mediate N-N bond formation to construct the indazole ring. One method involves the cyclization of ketimines, prepared from o-aminobenzonitriles, using Cu(OAc)₂ with oxygen as the oxidant. nih.gov Three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles also yield 2H-indazoles. organic-chemistry.org

Cobalt-Catalyzed Reactions : Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via C-H bond additions. nih.gov

Table 1: Examples of Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| Cp*Rh(III), Cu(OAc)₂, AgSbF₆ | Not specified | Substituted 1H-indazoles | nih.gov |

| Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

| Cu(OAc)₂ | o-Aminobenzonitriles, Organometallic reagents | 1H-Indazoles | nih.gov |

| Cu₂O-NPs | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-Indazoles | organic-chemistry.org |

| Pd-catalyst | 2-Bromobenzonitriles, Benzophenone hydrazone | 3-Aminoindazoles | organic-chemistry.org |

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are a cornerstone of green chemistry, minimizing waste and improving atom economy. researchgate.net

One-pot syntheses of indazoles have been developed that avoid the use of metals and harsh conditions. For instance, the reaction of 2-aminophenones with hydroxylamine derivatives proceeds under mild, air- and moisture-insensitive conditions. acs.org Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ, using tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.org The use of green solvents like polyethylene (B3416737) glycol (PEG) has also been reported in the copper-catalyzed three-component synthesis of 2H-indazoles. organic-chemistry.org

Specific Synthetic Routes for 2-((1H-Indazol-5-yl)oxy)acetic acid and Analogues

The synthesis of the title compound requires a pre-formed indazole ring that is functionalized at the 5-position with a hydroxyl group, which then serves as a handle for introducing the acetic acid side chain.

The key intermediate for the synthesis of 2-((1H-Indazol-5-yl)oxy)acetic acid is 1H-Indazol-5-ol. This precursor can be synthesized through various established routes for functionalized indazoles, typically starting from a correspondingly substituted aniline, such as 4-methoxy-2-nitroaniline (B140478) or 2-amino-4-nitrophenol, followed by diazotization, reduction, and cyclization, with a final demethylation or other functional group interconversion if necessary to reveal the 5-hydroxyl group.

A direct and efficient synthesis for 2-((1H-Indazol-5-yl)oxy)acetic acid has been documented, proceeding in two main steps from 1H-Indazol-5-ol. chemicalbook.com

Etherification (Williamson Ether Synthesis) : The phenolic hydroxyl group of 1H-Indazol-5-ol undergoes etherification with an acetic acid synthon, typically an ethyl haloacetate. The reaction involves the deprotonation of the hydroxyl group with a base, such as potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the halide from ethyl bromoacetate (B1195939) to form the corresponding ester, ethyl 2-((1H-indazol-5-yl)oxy)acetate. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) under reflux conditions. chemicalbook.com

Saponification : The resulting ester is then hydrolyzed to the target carboxylic acid. This is achieved through saponification, using a strong base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water. Following the hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, precipitating the final product, 2-((1H-Indazol-5-yl)oxy)acetic acid. chemicalbook.com This two-step process is generally high-yielding. chemicalbook.com

An alternative strategy for creating indazole acetic acid derivatives involves the cyclization of substituted 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.org Heating these precursors with an alcohol (like methanol or ethanol) and a base results in the formation of alkoxy-substituted indazole acetic acids in good yields. diva-portal.org Using water as the nucleophile under similar conditions can yield the corresponding hydroxy-substituted indazole acetic acid. diva-portal.org

Table 2: Synthesis of 2-((1H-Indazol-5-yl)oxy)acetic acid

| Step | Starting Materials | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Etherification | 1H-Indazol-5-ol, Ethyl bromoacetate | Potassium carbonate, Acetone | Ethyl 2-((1H-indazol-5-yl)oxy)acetate | chemicalbook.com |

| 2. Saponification | Ethyl 2-((1H-indazol-5-yl)oxy)acetate | Sodium hydroxide, Methanol, Water; then HCl | 2-((1H-Indazol-5-yl)oxy)acetic acid | chemicalbook.com |

Regioselective Functionalization of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses two nitrogen atoms, offering possibilities for different substitution patterns. researchgate.net The functionalization of the indazole scaffold is a key area of research due to the prevalence of indazole-containing compounds in medicinal chemistry. nih.govnih.gov Achieving regioselectivity—the ability to control where a chemical reaction occurs on the molecule—is a significant challenge in the synthesis of indazole derivatives. nih.gov

N-Substitution Patterns (e.g., N1, N2)

The presence of two nitrogen atoms (N1 and N2) in the pyrazole moiety of the indazole ring means that N-alkylation or N-acylation can lead to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the ratio of the resulting N1 and N2 substituted products is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents already present on the indazole ring. nih.govbeilstein-journals.org

Nucleophilic substitution reactions on halo esters with 1H-indazole in an alkaline solution typically yield a mixture of N1 and N2 isomers, with the N1 isomer being the predominant product. nih.gov For instance, the reaction of 1H-indazole with various bromoalkanoates in the presence of potassium tert-butoxide in DMF leads to a higher proportion of the N1-substituted product. nih.gov

Recent studies have focused on developing highly regioselective protocols. For example, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles. nih.gov In contrast, excellent N2 regioselectivity has been observed when using C7 substituted indazoles with nitro or carboxylate groups. nih.gov DFT (Density Functional Theory) calculations have been employed to understand the mechanisms behind this selectivity, suggesting that chelation and other non-covalent interactions play a crucial role in directing the substitution to either the N1 or N2 position. beilstein-journals.org

Table 1: Regioselectivity of Indazole N-Alkylation with Varying Reaction Conditions

| Indazole Substrate | Electrophile | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | Ethyl bromoacetate | K₂CO₃ | Acetone | N/A (forms ether at C5) | chemicalbook.com |

| 1H-Indazole | Bromoalkanoates | K-t-BuO | DMF | N1 isomer | nih.gov |

| C3-substituted indazoles | Alkyl bromide | NaH | THF | >99% N1 isomer | nih.gov |

| C7-NO₂ or CO₂Me indazoles | Alkyl bromide | NaH | THF | ≥96% N2 isomer | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | N1 and N2 isomers | beilstein-journals.org |

C-Substitution Patterns (e.g., C3, C5)

Functionalization at the carbon atoms of the indazole scaffold, particularly at the C3 and C5 positions, is also of significant interest for creating diverse molecular structures. nih.govchim.it

C3-Substitution: The C3 position of the indazole ring is a common site for functionalization. A variety of reactions have been developed for this purpose, including formylation, acylation, and amidation. chim.itthieme-connect.deacs.org For instance, a microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed using DMSO as the formylating agent. thieme-connect.de This method provides access to 3-formyl-2H-indazoles in moderate to excellent yields. thieme-connect.de Direct C3-amidation of 2H-indazoles has also been achieved using photoredox catalysis, which allows for the late-stage modification of complex molecules. acs.org Halogenation at the C3 position is another important transformation. For example, 3-iodoindazoles can be prepared by treating the corresponding indazole with iodine and a base like potassium hydroxide or potassium carbonate in DMF. chim.it

C5-Substitution: The C5 position is also a key site for modification. The synthesis of 2-((1H-Indazol-5-yl)oxy)acetic acid itself is an example of C5 functionalization, where an acetic acid moiety is linked to the indazole core via an oxygen atom at the C5 position. chemicalbook.com This is achieved by starting with 5-hydroxy-1H-indazole. chemicalbook.com Further modifications at the C5 position can be achieved through various synthetic routes. For example, 5-cyano indazoles can be alkylated to produce N1- and N2-substituted derivatives, which can then be converted into other functional groups like aminomethyl or carbaldehyde at the C5 position. researchgate.net

Table 2: Examples of C-Substitution on the Indazole Ring

| Position | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| C3 | Formylation | Selectfluor, DMSO, Microwave | 3-Formyl-2H-indazoles | thieme-connect.de |

| C3 | Amidation | 4CzIPN (photocatalyst), N-aminopyridinium salts | 3-Amidated-2H-indazoles | acs.org |

| C3 | Iodination | I₂, KOH | 3-Iodoindazoles | chim.it |

| C5 | Etherification | Ethyl bromoacetate, K₂CO₃ then NaOH | 2-((1H-Indazol-5-yl)oxy)acetic acid | chemicalbook.com |

| C5 | Cyano group conversion | Reduction or other transformations | 5-Aminomethyl or 5-carbaldehyde indazoles | researchgate.net |

Structure Activity Relationship Sar Studies of 2 1h Indazol 5 Yl Oxy Acetic Acid Derivatives

Identification of Essential Pharmacophoric Features

The 2-((1H-Indazol-5-yl)oxy)acetic acid scaffold possesses several key pharmacophoric features that are critical for its interaction with biological targets. The indazole ring itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions. google.comnih.gov

The essential features include:

The Indazole N-H Group: The nitrogen atom at the N1 position of the indazole ring is a hydrogen bond donor, which can be crucial for anchoring the molecule within a protein's binding site. Similarly, the N2 nitrogen can act as a hydrogen bond acceptor. These interactions are often pivotal for the activity of indazole-based inhibitors, particularly in the context of protein kinases. nih.gov

The Aromatic Ring System: The bicyclic aromatic structure of the indazole core provides a platform for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein.

The 5-Oxy Linker: The ether linkage at the 5-position provides a specific orientation for the acetic acid moiety and can also participate in hydrogen bonding.

The Carboxylic Acid Group: The terminal carboxylic acid is a key hydrogen bond donor and acceptor and, being typically ionized at physiological pH, can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine.

These features collectively define the fundamental interaction profile of the molecule, and modifications to any of these can significantly impact its biological activity.

Impact of Structural Modifications on Biological Efficacy

While specific SAR data for derivatives of 2-((1H-Indazol-5-yl)oxy)acetic acid is not extensively published, the impact of substituents on the indazole ring has been widely studied in the context of other bioactive indazoles, such as kinase inhibitors. These studies provide valuable insights into how modifications on this ring system can modulate biological activity.

For instance, in a series of indazole-based inhibitors of the serine/threonine kinase Akt, substitutions on the indazole ring were found to be critical for potency. nih.gov Similarly, studies on indazole derivatives as antagonists of the CC-chemokine receptor 4 (CCR4) have highlighted the importance of substituents at various positions of the indazole ring. Current time information in Bangalore, IN.

Below is a table summarizing the general effects of substituents on the indazole ring, based on findings from various series of bioactive indazole derivatives.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference Compound Series |

| C3 | Small alkyl groups (e.g., methyl) | Generally well-tolerated, can enhance potency in some cases. | Glucagon receptor antagonists |

| C4 | Methoxy or hydroxyl groups | Often leads to increased potency. | CCR4 antagonists Current time information in Bangalore, IN. |

| C6 | Small groups (e.g., fluoro) | Generally preferred over larger substituents. | CCR4 antagonists Current time information in Bangalore, IN. |

| N1 | Substituted benzyl (B1604629) groups | Can significantly enhance potency, with the nature of the substituent being critical. | CCR4 antagonists Current time information in Bangalore, IN. |

It is important to note that the optimal substituent at any given position is highly dependent on the specific biological target. However, these general trends provide a rational starting point for the design of novel 2-((1H-Indazol-5-yl)oxy)acetic acid derivatives.

In a study of heterocyclic oxyacetic acid diuretics, the nature of the heteroatom in the ring system to which the oxyacetic acid was attached significantly influenced activity. While this study did not focus on 2-((1H-Indazol-5-yl)oxy)acetic acid itself, it demonstrated that the interplay between the heterocyclic system and the oxyacetic acid side chain is critical for biological function. Current time information in Bangalore, IN.

Bioisosteric Replacement of the Carboxylic Acid

Due to potential issues with carboxylic acids in drug candidates, such as poor permeability and metabolic liabilities, their replacement with bioisosteres is a common strategy in medicinal chemistry. A bioisostere is a functional group that retains the key biological activity of the original group while potentially improving other properties.

Several bioisosteres for carboxylic acids have been explored in the context of indazole-containing compounds. For example, 1,2,4-oxadiazoles have been successfully used as carboxylic acid surrogates. In one study, the replacement of a carboxylic acid with a 1,2,4-oxadiazole (B8745197) in a series of 5-substituted-1H-indazoles led to potent and selective inhibitors of monoamine oxidase B (MAO-B).

The following table presents some common bioisosteric replacements for the carboxylic acid moiety and their potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Similar pKa, can improve metabolic stability. |

| Carboxylic Acid | 1,2,4-Oxadiazole | Can enhance cell permeability and metabolic stability. |

| Carboxylic Acid | Hydroxamic Acid | Can act as a metal-chelating group, may alter target interactions. |

| Carboxylic Acid | Acylsulfonamide | Lower pKa than carboxylic acid, can modify binding interactions. |

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target protein's active site and the desired physicochemical properties of the final compound.

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target. While specific studies on the stereochemical influences of derivatives of 2-((1H-Indazol-5-yl)oxy)acetic acid are not widely available in the public domain, the principles of stereoselectivity are universally applicable.

If a chiral center were to be introduced into the 2-((1H-Indazol-5-yl)oxy)acetic acid scaffold, for example, by substitution on the α-carbon of the acetic acid moiety, it would be expected that the resulting enantiomers would exhibit different biological activities. One enantiomer would likely have a higher affinity for the target protein due to a more favorable three-dimensional fit in the binding site.

In broader studies of indazole derivatives, the importance of stereochemistry has been demonstrated. For instance, the enantioselective synthesis of indazoles with a C3-quaternary chiral center has been reported, highlighting the interest in accessing stereochemically defined indazole-based compounds. In a series of indazole arylsulfonamides, the separation of enantiomers of a derivative containing a chiral N-methyl-morpholine group was performed, with the expectation that the two isomers would have different biological profiles. Current time information in Bangalore, IN.

Therefore, should a chiral derivative of 2-((1H-Indazol-5-yl)oxy)acetic acid be synthesized, the separation and individual biological evaluation of the enantiomers would be a critical step in the SAR investigation.

Biological Activities and Molecular Mechanisms of 2 1h Indazol 5 Yl Oxy Acetic Acid Derivatives

Enzyme Inhibition

Derivatives of 2-((1H-indazol-5-yl)oxy)acetic acid have been shown to be effective inhibitors of several key enzymes implicated in a range of diseases, from cancer to bacterial infections. The following sections outline the specific enzyme inhibition profiles of these compounds.

Kinase Inhibition Profiles

The indazole core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives have shown activity against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Haspin, Histone Deacetylase 6 (HDAC6), and Janus Kinase (JAK).

While direct studies on 2-((1H-indazol-5-yl)oxy)acetic acid derivatives for EGFR inhibition are limited, structurally related thiazolyl-pyrazoline derivatives have demonstrated notable efficacy. For instance, certain thiazolyl-pyrazolines exhibited significant inhibitory action against EGFR with IC50 values in the sub-micromolar range. This suggests that the pyrazole-containing structures, related to the indazole core, can effectively target the ATP-binding site of EGFR.

In the context of FGFRs, a critical target in cancer therapy, derivatives of 1H-indazol-3-amine have been designed and synthesized. These compounds have shown potent inhibitory activity against FGFR1. One such derivative emerged as a highly potent FGFR1 inhibitor with an IC50 value of 2.9 nM and significant cellular activity (IC50 = 40.5 nM). nih.gov Further optimization of an indazole scaffold led to another potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov The crystal structure of an indazole derivative bound to FGFR1 has provided a structural basis for the design of even more potent inhibitors. nih.gov

Derivatives of N1-benzoylated 5-(4-pyridinyl)indazole have been identified as inhibitors of Haspin and Clk4 kinases. One compound, a 2-acetyl benzoyl derivative, showed a preference for inhibiting Clk4 and Haspin with IC50 values of 0.088 µM and 0.542 µM, respectively. Another 4-acetyl benzoyl derivative displayed high selectivity for Haspin with an IC50 of 0.155 µM. researchgate.net

Regarding HDAC6, while direct data for 2-((1H-indazol-5-yl)oxy)acetic acid derivatives is not available, derivatives with a 5-phenyl-1H-indole fragment, a structure with similarities to the indazole ring, have been developed as potent and selective HDAC6 inhibitors. One such compound exhibited an IC50 of 5.16 nM against HDAC6. nih.gov

Furthermore, benzimidazole (B57391) derivatives, which share a bicyclic heteroaromatic core with indazoles, have been developed as potent and selective inhibitors of JAK1. One compound, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, demonstrated remarkable selectivity for JAK1 over other JAK isozymes. nih.gov

Table 1: Kinase Inhibition by Indazole and Related Heterocyclic Derivatives

| Kinase Target | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| FGFR1 | 1H-Indazol-3-amine | Potent inhibition with IC50 as low as 2.9 nM. | nih.gov |

| FGFR1 | Indazole derivative | Potent enzymatic inhibition (IC50 = 3.3 nM). | nih.gov |

| Haspin | N1-benzoylated 5-(4-pyridinyl)indazole | Selective inhibition with an IC50 of 0.155 µM. | researchgate.net |

| HDAC6 | 5-Phenyl-1H-indole | Potent and selective inhibition (IC50 = 5.16 nM). | nih.gov |

| JAK1 | Benzimidazole | Selective inhibition of JAK1. | nih.gov |

Bacterial DNA Gyrase B Inhibition

A significant area of investigation for indazole derivatives has been their activity against bacterial DNA gyrase B (GyrB), a validated target for antibacterial drugs. The indazole scaffold has been successfully employed to develop potent GyrB inhibitors. researchgate.netmdpi.com

Guided by structure-based drug design, a novel class of indazole derivatives was discovered, demonstrating excellent enzymatic and antibacterial activity. These compounds were derived from a pyrazolopyridone hit, with the indazole core enhancing cell penetration. A carboxylic acid-containing pyrazolopyridone, a precursor to the indazole series, showed potent Staphylococcus aureus (Sa) GyrB activity with an IC50 of less than 8 nM. researchgate.net The subsequent indazole derivatives exhibited potent activity against clinically important Gram-positive pathogens.

Further studies have highlighted the potential of various heterocyclic compounds as DNA gyrase inhibitors. For example, a benzofuran–pyrazole-based compound, was found to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM. nih.gov Another study on N-phenylpyrrolamides reported compounds with low nanomolar IC50 values against E. coli DNA gyrase. nih.gov

Table 2: Inhibition of Bacterial DNA Gyrase B by Indazole and Related Derivatives

| Compound Class | Target Organism | IC50 Value | Reference(s) |

|---|---|---|---|

| Pyrazolopyridone | Staphylococcus aureus | < 8 nM | researchgate.net |

| Benzofuran-pyrazole | Escherichia coli | 9.80 µM | nih.gov |

| N-phenylpyrrolamide | Escherichia coli | 13 nM | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy. While direct studies on 2-((1H-indazol-5-yl)oxy)acetic acid derivatives are not prominent, related structures have shown potent IDO1 inhibitory activity.

Navoximod (B609430) (GDC-0919), an investigational small molecule inhibitor of IDO1, features a core structure that is closely related to indazole. It has a potency of 75–90 nM for IDO1 in cell-based assays. bldpharm.com Clinical studies have evaluated navoximod in combination with other cancer therapies. bldpharm.com Another class of potent IDO inhibitors are the imidazoisoindoles. One such compound demonstrated high potency as a dual IDO/TDO inhibitor and showed synergistic antitumor effects when combined with PD-1 blockade in a murine tumor model. nih.gov

Phosphodiesterase (PDE) Isoform Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cyclic nucleotide signaling. While specific data on 2-((1H-indazol-5-yl)oxy)acetic acid derivatives as PDE inhibitors is scarce, related pyrazole-containing compounds have been successfully developed as potent and selective inhibitors of PDE isoforms.

For example, a series of pyridazinone-based compounds were synthesized as PDE10A inhibitors. One derivative, featuring a pyrazole (B372694) moiety, exhibited potent PDE10A inhibitory activity with an IC50 of 0.30 nM and excellent selectivity over other PDE isoforms. This compound, TAK-063, has advanced to clinical trials for the treatment of schizophrenia. nih.gov

Xanthine (B1682287) Dehydrogenase/Oxidase Modulation

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. While direct investigation of 2-((1H-indazol-5-yl)oxy)acetic acid derivatives is limited, structurally related indole (B1671886) and isoxazole (B147169) derivatives have been explored as xanthine oxidase inhibitors.

A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized, with one compound showing potent inhibitory activity against xanthine oxidase with an IC50 value of 0.13 µM. This was significantly more potent than the established drug allopurinol. The structure-activity relationship studies indicated that a hydrophobic group on the indole nitrogen is crucial for inhibitory potency.

Receptor Ligand Interactions

In addition to enzyme inhibition, derivatives based on the indazole and related pyrazole scaffolds have been shown to interact with various receptors.

A study on a series of pyrazole acetic acid derivatives identified them as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). This receptor is a target for the treatment of allergic and inflammatory conditions. The study revealed a distinct structure-activity relationship for the pyrazole core compared to related indole acetic acids.

Furthermore, certain 4-substituted 1-phenyl-1H-indazoles, including those derived from [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid, have demonstrated appreciable analgesic and moderate anti-inflammatory activities in animal models, suggesting interactions with relevant biological targets in pain and inflammation pathways.

Serotonin (B10506) Receptor (e.g., 5-HT3, 5-HT4) Agonism/Antagonism

The indazole and indole nuclei are pivotal structures in the development of ligands for serotonin (5-HT) receptors. Serotonin, a crucial neurotransmitter, is involved in a wide array of physiological processes, including mood, appetite, and gastrointestinal function, which are mediated by at least 14 different receptor subtypes. nih.gov

Derivatives containing the indole ring have been successfully developed as selective 5-HT receptor antagonists. For instance, a series of 1-phenyl-3-(4-piperidinyl)-1H-indoles have demonstrated high potency and selectivity for 5-HT2 receptors. nih.gov In this series, substituents at the 6-position of the indole ring, such as chloro, methyl, or trifluoromethyl groups, were found to confer high selectivity for 5-HT2 receptors over dopamine (B1211576) D2 and α1-adrenergic receptors. nih.gov Furthermore, research into 4-hydroxy-3-quinolinecarboxylic acid derivatives has yielded potent 5-HT3 receptor antagonists. nih.gov Although these are not direct derivatives of 2-((1H-Indazol-5-yl)oxy)acetic acid, they highlight the utility of related heterocyclic systems in targeting serotonin receptors. Specifically, the compound endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide showed potent antagonist activity in a test measuring the Bezold-Jarisch reflex, an indicator of 5-HT3 receptor blockade. nih.gov

The development of dual-action ligands, such as those combining serotonin transporter (SERT) inhibition with 5-HT1A receptor modulation, has also been a focus, with many candidates incorporating the 3-(4-piperidyl)-1H-indole group. nih.gov

Adrenergic Receptor (e.g., β3-adrenergic) Agonism

In the search for potent and selective beta3-adrenergic receptor (β3-AR) agonists for potential therapeutic applications, researchers have synthesized and evaluated derivatives of 1-(3-chlorophenyl)-2-aminoethanol. nih.gov By replacing a benzene (B151609) ring in earlier generation agonists with a 1H-indole ring, a novel class of compounds with unique pharmacological properties was created. nih.gov

A key breakthrough in this area was the identification of [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid, also known as AJ-9677. This compound, which features an indol-7-yloxy]acetic acid moiety, is a close structural analog of the indazol-5-yloxy)acetic acid scaffold. AJ-9677 proved to be a highly potent and selective human β3-AR agonist. nih.gov

| Compound | Target | Activity (EC50) | Intrinsic Activity (IA) | Selectivity |

|---|---|---|---|---|

| AJ-9677 | Human β3-AR | 0.062 nM | 116% | 210-fold over β2-AR, 103-fold over β1-AR |

| AJ-9677 | Rat β3-AR | 0.016 nM | 110% | N/A |

Data sourced from research on human and rat β3-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells. nih.gov

Another class of potent β3-AR agonists includes pyridylethanolamine analogues with a substituted thiazole (B1198619) benzenesulfonamide (B165840) pharmacophore, demonstrating that diverse chemical structures can achieve this activity. nih.gov

Sigma-1 Receptor Ligand Development

Sigma (σ) receptors, particularly the σ1 subtype, are unique intracellular proteins that have emerged as promising therapeutic targets for a variety of central nervous system disorders. nih.gov The σ1 receptor is known to modulate several neurotransmitter systems and cellular functions. nih.gov

While direct studies on 2-((1H-Indazol-5-yl)oxy)acetic acid derivatives as sigma-1 ligands are not prominent in the available literature, the development of selective sigma receptor ligands often involves heterocyclic scaffolds. For example, a series of piperidine (B6355638) and piperazine-based derivatives have been designed and synthesized as selective sigma receptor ligands for potential use in treating neuropathic pain. unict.it The structural diversity of known sigma-1 ligands, which includes compounds like (+)-pentazocine and PRE-084, suggests that the indazole framework could be a viable candidate for designing novel ligands. nih.gov Research has identified that the transmembrane protein 97 (TMEM97) is the sigma-2 receptor (S2R), which is also a target for pain treatment. unict.it

Cannabinoid Receptor Binding

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in processes such as pain, appetite, and immune function. nih.govnih.gov The development of ligands for these receptors has been an active area of research.

Aryl pyrazole derivatives, which are structurally related to indazoles (indazole is a benzopyrazole), have been identified as potent antagonists for the CB1 receptor. nih.gov One such compound, 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871), was characterized as a novel CB1 antagonist that also exhibited inverse agonist properties in signal transduction assays. nih.gov These compounds compete for binding at the CB1 receptor with known cannabinoid agonists. nih.gov This indicates that the pyrazole and, by extension, the indazole core structure can serve as a valuable pharmacophore for developing cannabinoid receptor modulators.

Antiproliferative and Antiviral Activities

The versatility of the indazole scaffold is further demonstrated by its incorporation into molecules designed to combat cancer and viral infections.

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives containing indazole and related heterocyclic systems have shown significant potential as anticancer agents. In one study, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones, which combine the indole and pyrazole pharmacophores, were synthesized and evaluated for their cytotoxic effects. nih.gov Several of these compounds exhibited potent activity against a panel of human cancer cell lines. nih.gov

Similarly, new phenoxyacetamide derivatives were synthesized and screened for cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, showing promise as apoptotic inducers. mdpi.com

| Compound Class/Name | Cell Line | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Indolo–pyrazole derivative (6c) | SK-MEL-28 (Melanoma) | 3.46 µM | Tubulin Polymerization Inhibition |

| Indole-3-pyrazole-5-carboxamide analogue (18) | HCC (Hepatocellular Carcinoma) | 0.6 to 2.9 µM | Not specified |

Data sourced from in vitro cytotoxicity assays (MTT assay). nih.govmdpi.com

Compound 6c from the indolo-pyrazole series was particularly effective against melanoma cells and was shown to induce apoptosis and arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization. nih.gov

Antiviral Effects: SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral therapeutics. medrxiv.orgnih.gov The development of orally bioavailable Mpro inhibitors has been a major goal in combating the COVID-19 pandemic.

Research has led to the discovery of potent inhibitors, such as PF-07321332 (nirmatrelvir), which is an orally active inhibitor of the SARS-CoV-2 main protease and has shown pan-human coronavirus antiviral activity in vitro. medrxiv.org While not a direct derivative of 2-((1H-Indazol-5-yl)oxy)acetic acid, the core structures of some Mpro inhibitors feature related heterocyclic systems like indole. A second-generation oral SARS-CoV-2 main protease inhibitor, PF-07817883, was later developed with improved metabolic stability compared to nirmatrelvir. nih.gov

The efficacy of these inhibitors is measured by their ability to block the proteolytic activity of Mpro and to inhibit the virus-induced cytopathic effect in cell cultures. nih.gov

| Compound | Assay | Cell Line | Activity |

|---|---|---|---|

| PF-07817883 | SARS-CoV-2 Mpro Inhibition (FRET) | N/A | Potent biochemical inhibition |

| PF-07817883 | Antiviral Cytopathic Effect (CPE) | Vero E6-ACE2 | Effective inhibition of viral damage |

Data sourced from in vitro biochemical and cellular assays. nih.gov

These findings underscore the potential of designing novel antiviral agents based on the indazole scaffold and related heterocyclic structures to target viral proteases.

Scientific Literature Review Reveals Scant Data on the Specific Biological Activities of 2-((1H-Indazol-5-yl)oxy)acetic acid

An extensive review of available scientific literature and research databases has revealed a significant lack of specific data on the biological activities of the chemical compound 2-((1H-Indazol-5-yl)oxy)acetic acid. While the broader family of indazole derivatives has been the subject of numerous studies for jejich potential therapeutic effects, research focusing specifically on 2-((1H-Indazol-5-yl)oxy)acetic acid is notably absent from the public domain. Consequently, a detailed article on its antimicrobial, anti-inflammatory, and immunomodulatory effects, as per the requested outline, cannot be generated at this time.

The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net However, the specific biological profile of a compound is highly dependent on its unique structural features and substitutions. Without dedicated studies on 2-((1H-Indazol-5-yl)oxy)acetic acid, any discussion of its efficacy would be speculative and not based on scientific evidence.

The requested article outline specified a detailed exploration of the following areas:

Antimicrobial Efficacy: Including its antibacterial spectrum, modes of action, antifungal properties, and antiprotozoal activities.

Anti-inflammatory and Immunomodulatory Effects: Focusing on the inhibition of prostaglandin (B15479496) synthesis and immunomodulation through IDO1 inhibition.

While general information exists on the activities of other indazole derivatives, the strict focus of the requested article on "2-((1H-Indazol-5-yl)oxy)acetic acid" prevents the inclusion of this broader, non-specific information. The scientific community awaits future research that may shed light on the specific biological properties of this particular compound.

Other Investigational Biological Properties

Derivatives of 2-((1H-indazol-5-yl)oxy)acetic acid have been the subject of various biological investigations, revealing a range of potential therapeutic and industrial applications. These studies have explored their effects on spermatogenesis, their capacity as antioxidants, and their utility in preventing metal corrosion.

The indazole core is a key structural feature in several compounds investigated for their antispermatogenic properties. Research into analogous indazole derivatives has provided insights into their potential to modulate male fertility. A notable example is the study of 1-p-Chlorobenzyl-1H-indazol-3-carboxylic acid, which has demonstrated significant antispermatogenic activity in rat models. nih.gov This activity suggests that the indazole moiety is a critical pharmacophore for interfering with the process of sperm cell formation and maturation. nih.gov

Studies on such derivatives have shown effects on various stages of spermatogenesis, impacting spermatocytes and spermatids. nih.gov The mechanism of action is thought to involve the disruption of the normal development and function of testicular cells, including the Golgi apparatus of spermatids. nih.gov While direct studies on 2-((1H-Indazol-5-yl)oxy)acetic acid derivatives are limited in this specific application, the established antispermatogenic profile of structurally related indazole compounds provides a strong rationale for their investigation as potential non-hormonal male contraceptives.

| Compound | Observed Effect | Model System |

| 1-p-Chlorobenzyl-1H-indazol-3-carboxylic acid | Antispermatogenic activity | Rats |

The antioxidant potential of indazole derivatives has been a subject of significant research interest. The heterocyclic nature of the indazole ring system, with its electron-rich nitrogen atoms, contributes to its ability to scavenge free radicals and chelate metal ions, which are key mechanisms of antioxidant action.

A study focused on the synthesis of new indazole derivatives demonstrated their notable antioxidant capabilities through various assays. researchgate.net These compounds exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants. researchgate.net The presence of the conjugated π-system within the indazole structure is believed to be a key contributor to these properties.

The general findings for indazole derivatives suggest that the 2-((1H-Indazol-5-yl)oxy)acetic acid scaffold is a promising candidate for the development of novel antioxidant agents. These compounds could potentially be used to mitigate oxidative stress-related damage in various pathological conditions.

| Assay Type | Observed Activity in Indazole Derivatives | Significance |

| DPPH Radical Scavenging | Noticeable activity | Indicates ability to neutralize free radicals |

| Reducing Power Capacity | Significant capacity | Shows electron-donating ability to stabilize radicals |

| Total Antioxidant Capacity | Exhibited capacity | Overall measure of antioxidant potential |

Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are well-recognized for their efficacy as corrosion inhibitors for various metals in acidic environments. The protective mechanism involves the adsorption of the organic molecules onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal.

While direct studies on 2-((1H-Indazol-5-yl)oxy)acetic acid derivatives as corrosion inhibitors are not extensively documented, research on structurally similar pyrazole and isoxazole derivatives provides strong evidence for their potential in this application. nih.govnih.gov These related compounds have demonstrated high inhibition efficiency for mild steel in hydrochloric acid solutions. nih.govnih.gov

The effectiveness of these heterocyclic compounds is attributed to the presence of heteroatoms with lone pairs of electrons and the π-electrons of the aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. Theoretical studies, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, have supported these experimental findings, confirming the formation of a protective layer that impedes the corrosion process. nih.gov Given the structural similarities, it is plausible that 2-((1H-Indazol-5-yl)oxy)acetic acid and its derivatives would also exhibit significant corrosion inhibition properties.

| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency |

| Pyrazole Derivatives | C38 Steel | 1 M HCl | Up to 95.1% |

| Benzisoxazole Derivatives | Mild Steel | 0.5 M HCl | Up to 94.5% |

Metabolic Fate and Biotransformation Pathways of Indazole Derivatives

In Vitro Enzymatic Stability and Metabolism Studies (e.g., Microsomal Stability)

The enzymatic stability of a drug candidate is a key determinant of its pharmacokinetic profile. In vitro models, particularly using liver microsomes, are fundamental in early-stage drug discovery to predict in vivo metabolic clearance. For indazole derivatives, microsomal stability assays are commonly employed to assess their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in these subcellular fractions. nih.gov

Studies on various indazole-containing compounds have demonstrated a range of metabolic stabilities. For instance, some indazole derivatives developed as kinase inhibitors have shown moderate to high metabolic stability in microsomal assays. nih.gov The stability is often influenced by the nature and position of substituents on the indazole ring and any associated side chains. nih.gov For example, the replacement of a metabolically liable group with a more stable one, such as a piperidine (B6355638) moiety, has been shown to improve metabolic stability in some cases. nih.gov

In the context of synthetic cannabinoids with an indazole core, in vitro studies with human liver microsomes have been instrumental in characterizing their metabolic profiles. nih.govnih.gov These studies often reveal rapid and extensive metabolism, highlighting the importance of identifying stable metabolites for biomarker discovery. nih.gov The enzymatic processes in these in vitro systems are primarily driven by phase I metabolic enzymes, which introduce or expose functional groups on the parent molecule. nih.govnih.gov

The table below summarizes the findings from in vitro stability and metabolism studies on representative indazole derivatives, providing insights into their metabolic behavior.

| Compound/Derivative Class | In Vitro System | Key Findings on Stability and Metabolism | Primary Metabolizing Enzymes |

| Indazole-based Kinase Inhibitors | Human Liver Microsomes | Moderate to high metabolic stability, influenced by substituents. nih.gov | Cytochrome P450 (CYP) enzymes. |

| MDMB-CHMINACA (Synthetic Cannabinoid) | Human Liver Microsomes | Subject to extensive Phase I metabolism, with major biotransformations being hydroxylation and ester hydrolysis. nih.gov | Cytochrome P450 (CYP) enzymes. |

| Indazole-3-Carboxamide Synthetic Cannabinoids | Human Liver Microsomes | Extensive metabolism observed, with the parent compounds often being barely detectable. nih.gov | Cytochrome P450 (CYP) enzymes. |

| Piperazinyl Indazole Motif Compound | Rat Liver S9/Microsomes | Undergoes a predominant P450-mediated N-deindazolation (loss of the indazole ring). acs.orgacs.org | Cytochrome P450 3A2 (in rats). acs.org |

Identification of Proposed Metabolic Transformations (e.g., Oxidation, Conjugation)

The biotransformation of indazole derivatives typically involves a series of enzymatic reactions that can be broadly categorized into phase I (functionalization) and phase II (conjugation) metabolism. These transformations are critical for the detoxification and elimination of the compounds from the body.

Phase I Transformations:

Phase I reactions introduce or unmask polar functional groups, making the molecule more water-soluble and a suitable substrate for phase II enzymes. For indazole derivatives, the most commonly observed phase I metabolic transformations include:

Hydroxylation: This is a frequent metabolic pathway for aromatic and aliphatic moieties. In indazole derivatives, hydroxylation can occur on the indazole ring itself or on any attached side chains. For example, in the synthetic cannabinoid MDMB-CHMINACA, hydroxylation is predominantly observed on the cyclohexylmethyl moiety. nih.gov

Ester Hydrolysis: For indazole derivatives containing an ester functional group, hydrolysis to the corresponding carboxylic acid is a major metabolic route. This has been noted as a significant biotransformation for certain synthetic cannabinoids. nih.gov

N-Dealkylation: The removal of alkyl groups attached to a nitrogen atom is another common metabolic pathway.

Oxidative Dehydrogenation: This can follow initial hydroxylation, leading to the formation of ketones or aldehydes.

N-deindazolation: A more unique metabolic pathway observed for certain piperazinyl indazole compounds is the cleavage and loss of the entire indazole ring, mediated by CYP enzymes. acs.orgacs.org

Phase II Transformations:

Following phase I metabolism, the newly formed polar functional groups can undergo conjugation with endogenous molecules. This further increases their water solubility and facilitates their excretion. A key phase II reaction for indazole derivatives is:

Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl, carboxyl, or amino groups. Glucuronide conjugates are generally inactive and are readily eliminated in urine or bile. The formation of glucuronide metabolites has been identified for some indazole-3-carboxamide synthetic cannabinoids in human liver microsome studies. nih.gov

The table below outlines the proposed metabolic transformations for indazole derivatives based on existing research.

| Metabolic Transformation | Phase | Description | Examples in Indazole Derivatives |

| Hydroxylation | I | Addition of a hydroxyl (-OH) group. | Occurs on the indazole ring or side chains of synthetic cannabinoids. nih.gov |

| Ester Hydrolysis | I | Cleavage of an ester bond to form a carboxylic acid and an alcohol. | A major pathway for ester-containing synthetic cannabinoids. nih.gov |

| N-Dealkylation | I | Removal of an alkyl group from a nitrogen atom. | A common reaction for substituted indazoles. |

| Oxidation | I | Includes dehydrogenation to form ketones or further oxidation of aldehydes to carboxylic acids. | Observed in the metabolism of various indazole compounds. nih.gov |

| N-deindazolation | I | Cleavage and loss of the indazole ring. | A notable pathway for specific piperazinyl indazole derivatives. acs.orgacs.org |

| Glucuronidation | II | Conjugation with glucuronic acid. | Formation of glucuronide metabolites from hydroxylated indazole derivatives. nih.gov |

Future Directions and Research Outlook for 2 1h Indazol 5 Yl Oxy Acetic Acid Research

Rational Design and Synthesis of Novel Analogues: A Path Not Yet Taken

While the foundational synthesis for 2-((1H-Indazol-5-yl)oxy)acetic acid exists, there is a noticeable absence of published research on the rational design and synthesis of its novel analogues. The process for creating the parent compound involves the reaction of 5-hydroxy-1H-indazole with ethyl bromoacetate (B1195939) followed by hydrolysis. However, systematic structure-activity relationship (SAR) studies, which are crucial for identifying how modifications to the molecule's structure affect its biological activity, have not been reported for this specific compound.

In the broader field of medicinal chemistry, the indazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. General strategies for modifying such scaffolds include bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, and scaffold hopping, which involves replacing the core structure with a different but functionally equivalent one. Computational methods like molecular docking and virtual screening are also commonly employed to guide the design of new derivatives with enhanced potency and selectivity for specific biological targets. However, the application of these established drug discovery principles to 2-((1H-Indazol-5-yl)oxy)acetic acid has not been specifically documented.

Advanced Methodologies for Biological Evaluation: Awaiting Investigation

The specific biological targets and pharmacological profile of 2-((1H-Indazol-5-yl)oxy)acetic acid are not described in the available scientific literature. Consequently, there are no reports on the use of advanced methodologies for its biological evaluation.

Typically, the investigation of a novel compound would involve a cascade of in vitro and in vivo assays. Initial high-throughput screening against a panel of biological targets could identify potential areas of activity. Subsequent secondary assays would then be employed to confirm and characterize this activity, including determining potency (e.g., IC50 or EC50 values), mechanism of action, and selectivity. Advanced techniques such as cell-based assays using engineered cell lines, transcriptomic and proteomic profiling, and sophisticated imaging techniques are instrumental in elucidating the molecular mechanisms underlying a compound's effects. For 2-((1H-Indazol-5-yl)oxy)acetic acid, this crucial step of biological characterization appears not to have been undertaken or, at least, not published.

Potential for Development as Chemical Probes and Preclinical Candidates: An Unexplored Avenue

The journey of a compound from initial synthesis to a potential therapeutic agent involves rigorous preclinical development. This includes detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicological assessments to ensure its safety. Furthermore, the development of a compound as a chemical probe—a tool to study biological processes—requires a deep understanding of its selectivity and mechanism of action.

For 2-((1H-Indazol-5-yl)oxy)acetic acid, there is no publicly available information regarding its preclinical development. The essential data on its efficacy in animal models of disease, its safety profile, and its suitability as a research tool are currently absent from the scientific record. Therefore, its potential as a future chemical probe or a preclinical candidate remains entirely speculative.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.